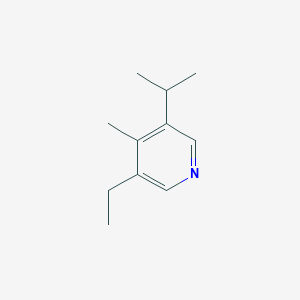
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is distinguished by its unique substitution pattern, which includes ethyl, isopropyl, and methyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) can be achieved through various methods, including multistep synthesis involving Friedel-Crafts acylation, reduction, and nitration reactions . The specific conditions for each step, such as the choice of catalysts, solvents, and temperatures, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure cost-effectiveness and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality.
化学反応の分析
Types of Reactions: Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 2-Methyl-5-ethylpyridine
- 4-Methyl-2-ethylpyridine
- 3-Isopropyl-5-methylpyridine
Comparison: Compared to these similar compounds, Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) exhibits unique chemical properties due to its specific substitution pattern
特性
CAS番号 |
131666-16-5 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
3-ethyl-4-methyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-12-7-11(8(2)3)9(10)4/h6-8H,5H2,1-4H3 |
InChIキー |
PPMKRYUCHPPYBO-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)C(C)C |
正規SMILES |
CCC1=CN=CC(=C1C)C(C)C |
同義語 |
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















